molecular formula C15H21NO2 B5710623 N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine

N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine

Cat. No.: B5710623
M. Wt: 247.33 g/mol
InChI Key: DJZFWKUVYFNZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring attached to an ethyl chain, which is further connected to a cyclohexanamine group. Benzodioxole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Ethyl Chain: The benzodioxole ring is then alkylated with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Formation of Cyclohexanamine: The final step involves the reductive amination of the ethylated benzodioxole with cyclohexanone in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Ketones, carboxylic acids, and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways involved in inflammation, apoptosis, and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine can be compared with other benzodioxole derivatives, such as:

    1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential use in psychotherapy.

    N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Studied for its potential as a pharmaceutical intermediate.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Investigated for their anticancer activity and potential as therapeutic agents.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-4-13(5-3-1)16-9-8-12-6-7-14-15(10-12)18-11-17-14/h6-7,10,13,16H,1-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZFWKUVYFNZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.